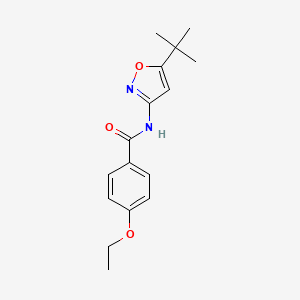
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
Mécanisme D'action
The primary mechanism of action of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine is the inhibition of HDAC, which leads to an increase in the acetylation of histones and other proteins. This, in turn, leads to changes in gene expression, which can result in alterations in cellular function and behavior. The specific effects of HDAC inhibition depend on the particular isoform of HDAC that is targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine are complex and depend on the specific context in which it is used. In general, HDAC inhibition has been shown to have a broad range of effects on cellular function, including changes in gene expression, protein synthesis, and cell signaling pathways. In the context of addiction, 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to reduce drug-seeking behavior by altering the expression of genes involved in reward and motivation pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine for lab experiments is its high selectivity for HDAC, which allows for precise manipulation of gene expression. However, this selectivity also limits the potential applications of the compound, as it may not be effective in contexts where other signaling pathways are more important. Additionally, the complex nature of HDAC inhibition makes it difficult to predict the specific effects of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine in different cellular and behavioral contexts.
Orientations Futures
There are many potential future directions for research on 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine and HDAC inhibition more broadly. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of the role of HDAC inhibition in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the potential use of HDAC inhibitors in combination with other drugs or therapies is an area of active research, with the goal of improving the efficacy and specificity of treatment for a variety of conditions.
Méthodes De Synthèse
The synthesis of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multistep process that starts with the reaction of cyclopentanone with piperidine to form 1-cyclopentylpiperidine-2-one. The resulting compound is then reacted with 4-fluorobenzaldehyde to form 1-(cyclopentyl)-N-(4-fluorobenzyl)piperidine-2-one. Finally, the acetyl group is introduced by reacting the intermediate compound with acetic anhydride in the presence of a catalyst, resulting in the formation of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine.
Applications De Recherche Scientifique
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been investigated as a potential treatment for depression and anxiety, with promising results in preclinical studies.
Propriétés
IUPAC Name |
2-cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-15-7-9-16(10-8-15)20-17-6-3-11-21(13-17)18(22)12-14-4-1-2-5-14/h7-10,14,17,20H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKESMAAVRLRSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)
![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)


![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)

![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)